molecular formula C9H17NO3 B1317551 Isopropyl 4-Hydroxypiperidine-1-carboxylate CAS No. 832715-51-2

Isopropyl 4-Hydroxypiperidine-1-carboxylate

Cat. No.: B1317551
CAS No.: 832715-51-2
M. Wt: 187.24 g/mol
InChI Key: UKVIBHRSFKWRPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Structural Comparisons with Analogous Compounds

Compound Key Structural Differences Conformational Impact
Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate Chlorophenyl substituent at C4 Increased ring distortion (Q = 0.62 Å)
1-Isopropylpiperidine-4-carboxylic acid Carboxylic acid replaces ester at N1 Planar carboxylate group enables π-stacking
4-Hydroxypiperidine No ester substituent Axial hydroxyl stabilizes chair conformation

Electronic Effects :

  • The electron-withdrawing ester group in Isopropyl 4-hydroxypiperidine-1-carboxylate reduces basicity at nitrogen (predicted pKa ~7.1) compared to 4-hydroxypiperidine (pKa ~10.5).
  • Steric bulk from the isopropyl group limits rotational freedom of the ester moiety, as evidenced by restricted dihedral angles (C-O-C=O: ~120°).

Crystallographic Trends :

  • Unlike 4-hydroxypiperidine derivatives with axial hydroxyl groups, this compound’s equatorial hydroxyl minimizes dipole-dipole repulsions with the ester.
  • Hydrogen bond distances (O-H···N = 2.97 Å) are shorter than in non-hydroxylated analogs (e.g., 3.12 Å in 1-isopropylpiperidine-4-carboxylate), enhancing lattice stability.

Properties

IUPAC Name

propan-2-yl 4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-7(2)13-9(12)10-5-3-8(11)4-6-10/h7-8,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVIBHRSFKWRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587778
Record name Propan-2-yl 4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832715-51-2
Record name Propan-2-yl 4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Hydroxypiperidine Intermediate

A well-documented approach to 4-hydroxypiperidine involves the reduction of 4-piperidone derivatives. One industrially viable method includes:

  • Starting from 4-piperidone hydrochloride hydrate , which is alkalized using liquid ammonia.
  • Extraction with toluene and drying over anhydrous magnesium sulfate to isolate 4-piperidone.
  • Reduction of 4-piperidone with sodium borohydride in methanol at controlled temperatures (25–30 °C) over several hours.
  • Acid-base workup with dilute hydrochloric acid to neutral pH, followed by organic extraction and drying.
  • Crystallization from n-hexane to yield high-purity 4-hydroxypiperidine (purity ~98.9% by GC).

This method is noted for its high yield, cost-effectiveness, and suitability for scale-up, producing a stable and pure intermediate suitable for further functionalization.

Step Reagents/Conditions Outcome Notes
1. Alkalization 4-piperidone hydrochloride hydrate + liquid ammonia Free base 4-piperidone Extraction with toluene, drying
2. Reduction Sodium borohydride in methanol, 25-30 °C, 7-10 h reflux 4-hydroxypiperidine Controlled addition, pH adjustment
3. Workup Dilute HCl to pH 7-8, extraction with dichloromethane Organic phase with product Drying over MgSO4, filtration
4. Crystallization n-Hexane, refrigeration White crystalline 4-hydroxypiperidine High purity, stable

Formation of Isopropyl 4-Hydroxypiperidine-1-carboxylate

The esterification step to form the isopropyl carbamate involves reacting the 4-hydroxypiperidine with an isopropyl chloroformate or equivalent isopropyl esterifying agent under controlled conditions. Although direct detailed procedures for this exact compound are limited in open literature, the general approach is:

  • React 4-hydroxypiperidine with isopropyl chloroformate or di-tert-butyl dicarbonate derivatives in the presence of a base (e.g., potassium carbonate) in methanol or an appropriate solvent.
  • Reflux the mixture for several hours (6–8 h) at 25–30 °C.
  • Filter off insolubles, concentrate the reaction mixture.
  • Crystallize the product from petroleum ether or similar solvents to obtain the pure this compound.

This method yields a high-purity product with stable properties, suitable as a pharmaceutical intermediate.

Step Reagents/Conditions Outcome Notes
1. Esterification 4-hydroxypiperidine + di-tert-butyl dicarbonate + K2CO3 in methanol Carbamate intermediate Reflux 6-8 h, 25-30 °C
2. Workup Filtration, concentration Concentrated product solution Removal of insolubles
3. Crystallization Petroleum ether, refrigeration White crystalline this compound High purity, stable

Alternative and Related Methods

Historical patents describe related transformations of tetrahydropyridine derivatives to 4-hydroxypiperidines via acid-catalyzed rearrangements and bromination-hydrolysis sequences. For example, treatment of 1-substituted-4-phenyl-1,2,3,6-tetrahydropyridines with anhydrous hydrogen bromide in acetic acid, followed by hydrolysis, yields 4-hydroxypiperidines with various N-substituents. While these methods focus on phenyl-substituted analogs, the principles may be adapted for other N-substituted piperidines.

Summary Table of Key Preparation Parameters

Parameter 4-Hydroxypiperidine Synthesis Isopropyl Carbamate Formation
Starting Material 4-piperidone hydrochloride hydrate 4-hydroxypiperidine
Key Reagents Sodium borohydride, methanol, liquid ammonia Di-tert-butyl dicarbonate or isopropyl chloroformate, K2CO3
Temperature 25–30 °C (reduction), reflux 25–30 °C (reflux)
Reaction Time 7–10 hours (reduction) 6–8 hours (esterification)
Workup Acid-base extraction, drying, crystallization Filtration, concentration, crystallization
Yield & Purity High yield, ~98.9% purity High purity, stable product
Industrial Viability High, simple operation, low cost Suitable for scale-up

Research Findings and Industrial Relevance

  • The described synthetic route offers accessible raw materials , high selectivity , and favorable yields , making it suitable for industrial production of this compound as a pharmaceutical intermediate.
  • The compound’s stability and purity meet stringent requirements for drug synthesis applications.
  • The methods avoid harsh conditions and use relatively safe reagents, enhancing operational safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 4-Hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Isopropyl 4-Hydroxypiperidine-1-carboxylate involves its interaction with specific enzymes and molecular targets. For instance, it can interact with piperidine carboxylase, catalyzing the carboxylation of piperidine derivatives. This interaction can influence various biochemical pathways, impacting the compound’s pharmacological profile.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Index
Ethyl 4-hydroxypiperidine-1-carboxylate C8H15NO3 173.21 Ethyl ester, 4-OH 0.98
tert-Butyl 4-hydroxypiperidine-1-carboxylate C10H19NO3 201.26 tert-Butyl ester, 4-OH 0.93
Ethyl 1-isopropylpiperidine-4-carboxylate C11H21NO2 199.29 Isopropyl at N1, ethyl ester N/A
Haloperidol Impurity 24 C14H17ClNO3 282.74 4-(4-Chlorophenyl), ethyl ester N/A

Key Findings

Ethyl vs. Isopropyl Esters: Ethyl 4-hydroxypiperidine-1-carboxylate (C8H15NO3) shares a 98% structural similarity with the target compound but differs in the ester group (ethyl vs. isopropyl).

tert-Butyl Analogs: tert-Butyl 4-hydroxypiperidine-1-carboxylate (C10H19NO3) has a bulkier ester group, lowering its similarity index to 0.93. The tert-butyl group may confer greater metabolic stability due to steric hindrance against esterases but could limit bioavailability .

Substituent Position: Ethyl 1-isopropylpiperidine-4-carboxylate (C11H21NO2) demonstrates how substituent position alters properties.

Aromatic vs. Alkyl Substituents: Haloperidol Impurity 24 (C14H17ClNO3) incorporates a 4-chlorophenyl group, drastically altering biological activity compared to alkyl-substituted analogs. Such aromatic groups often enhance binding affinity to CNS targets but may increase toxicity risks .

Impact of Structural Variations on Properties

  • Lipophilicity : Isopropyl and tert-butyl esters increase logP values compared to ethyl esters, favoring blood-brain barrier penetration but complicating formulation .
  • Metabolic Stability : Bulkier esters (e.g., tert-butyl) resist enzymatic hydrolysis, prolonging half-life, whereas smaller esters (ethyl, isopropyl) are metabolized faster .
  • Bioactivity : The hydroxyl group at the 4-position is critical for hydrogen bonding in biological targets. Modifications here (e.g., halogenation, alkylation) can enhance or diminish therapeutic effects .

Biological Activity

Isopropyl 4-hydroxypiperidine-1-carboxylate (also known as Isopropyl 4-HPP) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of Isopropyl 4-HPP, including its mechanisms of action, therapeutic applications, and relevant research findings.

Isopropyl 4-HPP is a piperidine derivative characterized by a hydroxyl group and a carboxylate group. Its molecular formula is C9H17NO3C_9H_{17}NO_3 with a molecular weight of approximately 185.24 g/mol. The structure of Isopropyl 4-HPP can be represented as follows:

Isopropyl 4 Hydroxypiperidine 1 Carboxylate\text{Isopropyl 4 Hydroxypiperidine 1 Carboxylate}

Research indicates that Isopropyl 4-HPP exhibits various mechanisms of action that contribute to its biological activities:

  • Inhibition of Dipeptidyl Peptidase-4 (DPP-4) : DPP-4 inhibitors are known for their role in managing type 2 diabetes by enhancing incretin levels, which in turn stimulate insulin secretion and suppress glucagon release. Isopropyl 4-HPP has been identified as a potential DPP-4 inhibitor, suggesting its utility in metabolic disorders .
  • Anticancer Activity : Studies have shown that derivatives of piperidine, including Isopropyl 4-HPP, can induce apoptosis in cancer cells. For instance, compounds similar to Isopropyl 4-HPP demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells . The spirocyclic structure associated with these compounds enhances their interaction with protein binding sites, thus improving their efficacy .
  • Neurological Effects : There is emerging evidence that piperidine derivatives may have neuroprotective properties. Research indicates that compounds like Isopropyl 4-HPP could modulate neurotransmitter systems and potentially offer therapeutic benefits for neurological disorders such as Alzheimer's disease and schizophrenia .

Therapeutic Applications

The biological activities of Isopropyl 4-HPP suggest several therapeutic applications:

  • Diabetes Management : As a DPP-4 inhibitor, Isopropyl 4-HPP could be beneficial in the treatment of type 2 diabetes by improving glycemic control and offering renal protection .
  • Cancer Therapy : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development .
  • Neurological Disorders : Its potential effects on neurotransmitter systems may make it useful in treating conditions such as Alzheimer's disease or schizophrenia .

Table: Summary of Biological Activities

Activity TypeMechanismReference
DPP-4 InhibitionEnhances incretin levels
Anticancer ActivityInduces apoptosis in cancer cells
Neuroprotective EffectsModulates neurotransmitter systems

Case Study: Anticancer Properties

A study conducted on various piperidine derivatives found that Isopropyl 4-HPP analogs displayed significant cytotoxicity against FaDu hypopharyngeal tumor cells. The results indicated that these compounds could outperform traditional chemotherapeutic agents like bleomycin in inducing apoptosis .

Case Study: Diabetes Management

In clinical trials assessing the efficacy of DPP-4 inhibitors, compounds similar to Isopropyl 4-HPP showed promise in reducing urinary albumin excretion and improving cardiovascular outcomes in diabetic patients . These findings underscore the compound's potential beyond mere glycemic control.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Isopropyl 4-Hydroxypiperidine-1-carboxylate, and how can reaction conditions be standardized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or carboxylation reactions. For example, reacting 4-hydroxypiperidine with isopropyl chloroformate in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) is a common approach. Purification typically involves column chromatography or recrystallization. Standardizing reaction parameters (temperature, stoichiometry, and solvent) is critical for reproducibility. Reaction progress can be monitored via TLC or HPLC .

Q. How can researchers ensure purity and structural fidelity during purification?

  • Methodological Answer : Post-synthesis purification should combine chromatographic techniques (e.g., silica gel column chromatography) with spectroscopic validation (¹H/¹³C NMR, IR). For crystalline derivatives, recrystallization in solvents like ethyl acetate/hexane mixtures is recommended. Purity ≥98% can be confirmed via elemental analysis or high-resolution mass spectrometry (HRMS). Consistent NMR chemical shifts (e.g., δ 1.2–1.4 ppm for isopropyl groups) are critical for structural verification .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR for hydroxyl proton identification (δ 4.8–5.2 ppm, broad singlet) and isopropyl methyl groups (δ 1.2–1.4 ppm).
  • IR : Confirm ester carbonyl (C=O) stretch at ~1700–1750 cm⁻¹.
  • HPLC : Use a C18 column with UV detection (λ = 210–220 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity.
    Cross-referencing with published spectral libraries ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data and computational modeling for this compound’s conformation?

  • Methodological Answer : Discrepancies between NMR-derived coupling constants and computational predictions (e.g., DFT calculations) may arise from solvent effects or dynamic equilibria. Use variable-temperature NMR to probe conformational flexibility. X-ray crystallography (via SHELXL refinement) provides definitive structural data . For dynamic systems, molecular dynamics simulations can model solvent interactions .

Q. What strategies are effective for designing experiments to study the compound’s reactivity under varying pH conditions?

  • Methodological Answer : Systematic pH-dependent studies (e.g., 2–12) can elucidate hydrolysis kinetics of the ester group. Use buffered solutions (e.g., phosphate buffer for pH 7, acetate for pH 4.6) and monitor degradation via HPLC. Kinetic parameters (rate constants, activation energy) should be derived using Arrhenius plots. Control for temperature and ionic strength to isolate pH effects .

Q. How should researchers address inconsistent bioactivity data in enzyme inhibition assays?

  • Methodological Answer : Variability may stem from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using reference inhibitors (e.g., EDTA for metalloenzymes) and validate via dose-response curves (IC₅₀ calculations). Replicate experiments across independent labs and apply statistical tests (e.g., ANOVA) to identify outliers. Consider crystallographic studies to confirm binding modes .

Q. What methodologies are recommended for investigating the compound’s role as a synthetic intermediate in multicomponent reactions?

  • Methodological Answer : Use the compound in Ugi or Passerini reactions to explore its reactivity with amines, aldehydes, and isocyanides. Optimize solvent (e.g., methanol, DMF) and catalyst (e.g., Lewis acids) conditions. Monitor reaction progress via LC-MS and isolate products via flash chromatography. Compare yields and stereoselectivity with analogous piperidine derivatives .

Q. How can isotopic labeling (e.g., ¹³C, ²H) enhance mechanistic studies of this compound’s metabolic pathways?

  • Methodological Answer : Synthesize isotopically labeled derivatives (e.g., ¹³C at the carbonyl position) using labeled precursors (e.g., ¹³C-isopropyl chloroformate). Track metabolic fate in vitro via LC-MS/MS or PET imaging. Quantify isotopic enrichment ratios to map degradation pathways or intermediate formation .

Data Presentation Guidelines

  • Tabulate Key Properties :

    PropertyValueMethodReference
    Melting Point85–87°CDSC
    logP1.2 ± 0.1HPLC
    Solubility25 mg/mL in DMSOGravimetric
  • Contradiction Analysis Framework :

    • Identify outliers using Grubbs’ test.
    • Reconcile structural data with SHELXL-refined crystallographic models .
    • Validate bioactivity via orthogonal assays (e.g., SPR vs. fluorescence polarization).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl 4-Hydroxypiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Isopropyl 4-Hydroxypiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.